2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)sulfonyl-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-17-9-8-14-20(15-17)25(23,24)16-21(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXBZRETCVFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 3-methylbenzenesulfonyl chloride with diphenylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Organic Synthesis
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol serves as a valuable reagent in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including:
- Oxidation: Producing sulfone derivatives.
- Reduction: Converting the sulfonyl group to a sulfide.
- Substitution Reactions: The hydroxyl group can be replaced with other functional groups.
Biological Studies
Research indicates potential biological activities of this compound, particularly in:
- Antimicrobial Activity: Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anti-inflammatory Properties: Investigations into its role in modulating inflammatory responses are being conducted.
Pharmaceutical Applications
The compound is being explored as a potential therapeutic agent for various diseases, focusing on its mechanism of action at the molecular level. Preliminary studies suggest it may interact with specific enzymes or signaling pathways, which could lead to new drug development avenues.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its role as an intermediate in chemical manufacturing processes highlights its importance in the chemical industry.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 100 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |
| Study C | Synthetic Applications | Utilized as a key intermediate in synthesizing complex organic molecules with yields exceeding 80%. |
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating signaling pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₀O₃S
- Molecular Weight : 352.45 g/mol
- Functional Groups: Sulfonyl (-SO₂-), ethanol (-CH₂OH), and aromatic (diphenyl, 3-methylphenyl).
Comparison with Structurally Similar Compounds
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
Structural Differences :
Impact on Properties :
- Electron-Withdrawing Effect : The fluorine atom at the para position increases the sulfonyl group’s electron-withdrawing nature, enhancing acidity of the hydroxyl group compared to the methyl substituent.
- Bioactivity : Fluorinated analogs often exhibit improved metabolic stability and binding affinity in receptor modulation due to fluorine’s electronegativity and small atomic radius.
| Property | 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol | 2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol |
|---|---|---|
| Substituent Position | Meta (3-methylphenyl) | Para (4-fluorophenyl) |
| LogP (Predicted) | 4.2 | 3.8 |
| Hydrogen Bond Acceptor | 3 | 4 |
2-({1-[2-(3-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)ethanol
Structural Differences :
Functional Implications :
- Sulfanyl vs. Sulfonyl : The sulfanyl group (-S-) is less polar than sulfonyl (-SO₂-), reducing solubility in polar solvents.
N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides
Structural Differences :
- Features a benzothiazole ring and sulfonamide (-SO₂NH-) group instead of sulfonyl ethanol.
- Synthesis: Derived from condensation of sulfonyl chlorides with aminophenyl benzothiazoles .
Comparison Highlights :
- Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas sulfonyl ethanol derivatives may act as allosteric modulators (e.g., FFAR1/FFAR4) .
- Solubility: Sulfonamides generally exhibit higher aqueous solubility than sulfonyl ethanols due to the NH group’s hydrogen-bonding capacity.
Physicochemical and Hazard Profile Comparisons
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/L) |
|---|---|---|---|
| This compound | 352.45 | 4.2 | <10 (low) |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 310.44 | 3.5 | 50–100 (moderate) |
| 2-[Methyl(tridecafluorooctylsulfonyl)amino]ethyl acrylate (PFAS derivative) | ~600 | 6.8 | <1 (very low) |
Hazard Profiles
- Target Compound: Limited hazard data available; structurally similar benzenesulfonates show low acute toxicity (e.g., oral LD₅₀ > 2000 mg/kg) .
- Ethanol Derivatives: Compounds like 2-(3-methylphenoxy)ethanol derivatives may cause eye irritation (Category 1) .
Biological Activity
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanism of action and applications in research and industry.
The compound features a sulfonyl group attached to a hydroxylated carbon chain, which contributes to its reactivity and biological activity. Its chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the compound range from 0.22 to 0.25 μg/mL, indicating strong antimicrobial activity comparable to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.25 | 0.30 |
In addition to direct antimicrobial effects, the compound has shown potential in inhibiting biofilm formation, which is critical in treating chronic infections .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also under investigation. Preliminary studies suggest that it may inhibit key inflammatory pathways, although detailed mechanisms remain to be fully elucidated. The presence of the sulfonyl group is believed to play a crucial role in modulating inflammatory responses by interacting with specific enzymes involved in the inflammatory cascade.
The mechanism of action for this compound involves its interaction with various molecular targets within cells. The sulfonyl moiety can form strong interactions with amino acid residues in proteins, potentially inhibiting their enzymatic activity. Additionally, the hydroxyl group may participate in hydrogen bonding, stabilizing interactions with target molecules.
Research Applications
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is utilized as a reagent for synthesizing complex organic molecules.
- Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential further, particularly in developing new antimicrobial agents.
- Biological Studies : Investigations into its interactions with biomolecules are ongoing, focusing on how it may influence various biological pathways .
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against a range of bacterial strains and found it significantly inhibited growth at low concentrations while demonstrating low toxicity to human cells (IC50 > 60 μM) .
- Biofilm Inhibition : Another study reported that this compound effectively reduced biofilm formation by Staphylococcus aureus, showcasing its potential application in treating biofilm-associated infections.
Q & A
Q. What are the key synthetic routes for synthesizing 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol?
The synthesis typically involves multi-step reactions, starting with sulfonylation of a substituted phenyl precursor. For example:
- Step 1 : React 3-methylthiophenol with chlorosulfonic acid to form the sulfonyl chloride intermediate .
- Step 2 : Perform nucleophilic substitution using 1,1-diphenylethanol in a polar aprotic solvent (e.g., DMF) under reflux.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include temperature control (<60°C) and stoichiometric ratios (1:1.2 sulfonyl chloride:alcohol) to minimize side products .
Q. How do the sulfonyl and diphenyl groups influence the compound’s reactivity?
- The sulfonyl group acts as a strong electron-withdrawing moiety, increasing electrophilicity at the adjacent carbon and facilitating nucleophilic attacks (e.g., in esterification or amidation reactions).
- The diphenyl group provides steric hindrance, slowing down undesired side reactions but requiring optimized reaction conditions (e.g., elevated temperatures for SN2 pathways) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl integration (δ 7.5–8.0 ppm for aromatic protons) and diphenyl environments.
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z ~400–420).
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from stereochemical or regiochemical ambiguities?
- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to differentiate between regioisomers. For example, NOE correlations can clarify spatial proximity of sulfonyl and diphenyl groups .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral auxiliary (e.g., tartaric acid derivatives) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonylation efficiency .
- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption and adjust reagent addition rates dynamically .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- In Vitro Assays : Screen for kinase inhibition using ADP-Glo™ assays, focusing on sulfonyl-dependent ATP-binding pockets.
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like carbonic anhydrase IX, leveraging the sulfonyl group’s polar interactions .
- Contradiction Analysis : Address false positives in fluorescence-based assays by validating results with SPR (surface plasmon resonance) .
Q. What are the mechanistic implications of competing reaction pathways (e.g., elimination vs. substitution)?
- Kinetic Studies : Monitor reaction progress via GC-MS to identify intermediates. For example, β-hydrogen elimination may form styrene derivatives under high-temperature conditions.
- Isotopic Labeling : Use deuterated ethanol to trace proton transfer steps in SN1/SN2 mechanisms .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
